molecular formula C10H15N B151714 (4-Propylphenyl)methanamine CAS No. 538342-98-2

(4-Propylphenyl)methanamine

Cat. No.: B151714
CAS No.: 538342-98-2
M. Wt: 149.23 g/mol
InChI Key: XOADGIXTUMJDDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Propylphenyl)methanamine typically involves the reaction of 4-propylbenzyl chloride with ammonia or an amine under suitable conditions. One common method is the reductive amination of 4-propylbenzaldehyde using ammonia and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-propylbenzonitrile in the presence of a suitable catalyst. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Propylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or alkylating agents are used under appropriate conditions.

Major Products Formed:

Scientific Research Applications

(4-Propylphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Propylphenyl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Benzylamine: Similar structure but lacks the propyl group.

    Phenethylamine: Contains an ethyl group instead of a propyl group.

    4-Methylphenylmethanamine: Contains a methyl group instead of a propyl group.

Uniqueness: (4-Propylphenyl)methanamine is unique due to the presence of the propyl group, which can influence its chemical reactivity and interactions with other molecules. This structural difference can lead to variations in its physical and chemical properties compared to similar compounds .

Properties

IUPAC Name

(4-propylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOADGIXTUMJDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478914
Record name (4-Propylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538342-98-2
Record name (4-Propylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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